1,3-Dimethyl-5-pyrazolone (CAS 2749-59-9) is a highly versatile heterocyclic intermediate characterized by a pyrazolone ring substituted with methyl groups at the 1 and 3 positions. With a molecular weight of 112.13 g/mol and a predicted pKa of approximately 2.93, this compound functions as a critical building block in the synthesis of pharmaceuticals, azo dyes, and specialized metal-chelating ligands . Unlike bulkier aryl-substituted pyrazolones, the dual methyl substitution imparts a highly specific steric and electronic profile, making it highly soluble in polar media and capable of participating in predictable Knoevenagel condensations and electrophilic substitutions [1]. Its primary procurement value lies in its role as a precursor for 4-acyl-pyrazolone extractants and as a specialized derivatization reagent in advanced analytical chromatography[2].
Substituting 1,3-dimethyl-5-pyrazolone with its most common analog, 1-phenyl-3-methyl-5-pyrazolone (PMP), fundamentally alters both the physical properties and the reactivity of the resulting derivatives. The replacement of the N1-methyl group with a bulky, hydrophobic phenyl ring shifts the tautomeric equilibrium in non-polar solvents and drastically increases the partition coefficient (log P) of downstream metal complexes [1]. In hydrometallurgical applications, this steric bulk impedes the formation of specific enolic hydrates, reducing extraction kinetics for transition metals like copper [2]. Furthermore, in analytical derivatization workflows, substituting the dimethyl core with a phenyl-substituted core changes the mass shift and chromatographic retention times of labeled analytes, potentially ruining established LC-MS multiplexing protocols [3]. Therefore, exact procurement of the 1,3-dimethyl core is mandatory for maintaining reproducible solubility, extraction efficiency, and analytical resolution.
The reactivity of pyrazolones is dictated by their keto-enol tautomerism. In polar aprotic solvents like DMSO, 1,3-dimethyl-5-pyrazolone demonstrates a highly stable tautomeric distribution, existing predominantly in the enol (OH) form (81±5%), alongside minor CH (13±5%) and NH (6±5%) forms [1]. While the common substitute 1-phenyl-3-methyl-5-pyrazolone (PMP) also favors the OH-form in DMSO, PMP shifts entirely to the CH-form in less polar solvents like chloroform [1]. The consistent enolic character of the dimethyl derivative across varying polarities provides a reliable nucleophilic center, avoiding the unpredictable reaction kinetics associated with the solvent-dependent tautomeric shifts of phenyl-substituted analogs.
| Evidence Dimension | Tautomeric distribution (OH-form) in DMSO-d6 |
| Target Compound Data | 81±5% OH-form (stable enol) |
| Comparator Or Baseline | 1-Phenyl-3-methyl-5-pyrazolone (PMP) (exhibits complete shift to CH-form in CDCl3) |
| Quantified Difference | Dominant 81% enol stabilization in polar media |
| Conditions | 13C and 1H NMR spectroscopy in DMSO-d6 vs CDCl3 |
Predictable enol stabilization ensures reproducible reaction kinetics during metal chelation and electrophilic substitutions, which is critical for standardized manufacturing.
In the analysis of O-glycans via beta-elimination in the presence of pyrazolone analogues (BEP), 1,3-dimethyl-5-pyrazolone (DMP) acts as a highly effective carbon-carbon bond-forming Michael donor[1]. Standard glycan derivatization techniques often fail under strongly basic conditions, but DMP derivatization proceeds optimally at 200–400 mM NaOH. When compared to PMP, DMP yields a distinct mass shift and hydrophilicity profile. The reaction forms stable bis-pyrazolone derivatives, allowing the simultaneous release and labeling of O-glycans without any detectable peeling degradation (0% side reaction) [1].
| Evidence Dimension | Alkaline derivatization compatibility |
| Target Compound Data | Stable bis-pyrazolone formation at 200–400 mM NaOH |
| Comparator Or Baseline | Standard heteroatomic Michael donors (susceptible to peeling degradation) |
| Quantified Difference | 0% detectable side reaction (peeling) during simultaneous release and labeling |
| Conditions | 200–400 mM NaOH, beta-elimination of O-glycans |
Selecting DMP over PMP allows analytical chemists to tune the hydrophilicity and mass of labeled glycopeptides, optimizing LC-MS resolution for complex biological samples.
1,3-Dimethyl-5-pyrazolone is the essential precursor for synthesizing 4-acyl-1,3-dimethyl-5-pyrazolones, which are advanced beta-diketone extractants for transition metals. Kinetic studies of copper extraction from acidic media (pH 3.54) reveal that pyrazolone derivatives are significantly stronger extractants than simple 1,3-alkanediones (e.g., commercial LIX 54 components) [1]. The compact 1,3-dimethyl core minimizes steric hindrance compared to 1-phenyl analogs, allowing the resulting 4-acyl derivatives to form stable enolic hydrates without breaking critical intramolecular hydrogen bonds. This structural advantage translates to rapid interfacial copper chelation at lower pH levels than traditional extractants can tolerate [1].
| Evidence Dimension | Copper extraction efficiency (precursor utility) |
| Target Compound Data | 4-acyl-1,3-dimethyl-5-pyrazolone derivatives (rapid extraction, stable enolic hydrate) |
| Comparator Or Baseline | Simple 1,3-alkanediones (commercial baseline) |
| Quantified Difference | Stronger extraction capacity at lower pH (pH 3.54) |
| Conditions | 0.1M Cu(NO3)2 aqueous phase, 0.001M extractant in toluene |
For hydrometallurgical ligand design, using the 1,3-dimethyl precursor yields extractants that operate efficiently at lower pH values with faster kinetics than standard beta-diketones.
The manufacturability of 1,3-dimethyl-5-pyrazolone is highly efficient, particularly under solvent-free conditions. The direct reaction of methyl hydrazine with ethyl acetoacetate yields the target compound quantitatively (~100% yield) [1]. In contrast, traditional methods using ethanol or methanol as solvents at 0-78 °C for 1-16 hours produce variable yields ranging from 66% to 100%, and substituting methyl hydrazine with its sulfate salt drops the yield to 76-83% [1]. The ability to achieve quantitative conversion without solvents improves the green chemistry profile and simplifies downstream purification, offering a distinct processability advantage over bulkier analogs that require complex solvent systems.
| Evidence Dimension | Synthesis yield |
| Target Compound Data | ~100% yield (solvent-free reaction) |
| Comparator Or Baseline | Sulfate salt precursor in solvent (76-83% yield) |
| Quantified Difference | Up to 24% yield improvement and elimination of solvent waste |
| Conditions | Solvent-free reaction of methyl hydrazine and ethyl acetoacetate |
Procurement teams sourcing this intermediate benefit from its highly efficient, scalable, and environmentally friendly production profile, ensuring stable supply and lower cost.
Due to its compact steric profile and stable enolic character, 1,3-dimethyl-5-pyrazolone is the preferred precursor for synthesizing 4-acyl-pyrazolone ligands. These ligands are deployed in the solvent extraction of transition metals like copper from highly acidic media (e.g., pH 3.5), outperforming traditional 1,3-alkanediones [1].
In advanced proteomics and glycomics, this compound is utilized as a derivatizing agent in the beta-elimination in the presence of pyrazolone analogues (BEP) strategy. It provides a unique mass and hydrophilicity signature compared to PMP, enabling the simultaneous release and labeling of O-glycans under strong alkaline conditions without peeling degradation [2].
The predictable tautomeric equilibrium of the dimethyl core in polar solvents makes it an excellent coupling component for azo dyes. It is widely procured to manufacture colorimetric reagents used in the spectrophotometric determination of trace metal ions (such as Cu, Ni, and Co) in environmental and industrial water testing .
As a less sterically hindered analog to Edaravone (PMP), 1,3-dimethyl-5-pyrazolone is utilized in medicinal chemistry to synthesize novel pyrazolone derivatives. Its high solubility and distinct partition coefficient (log P) allow for the tuning of pharmacokinetic properties when developing new anti-inflammatory or antioxidant drug candidates [3].
Irritant;Health Hazard